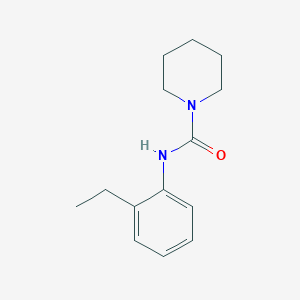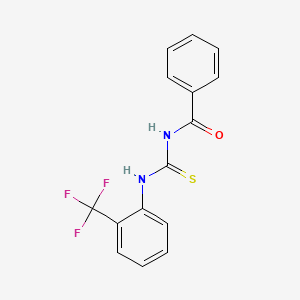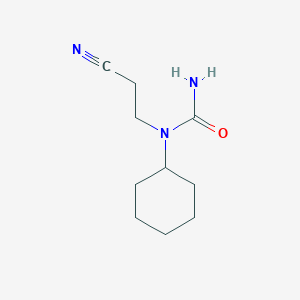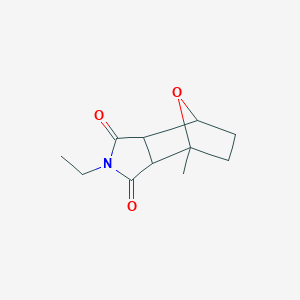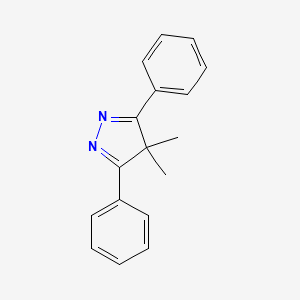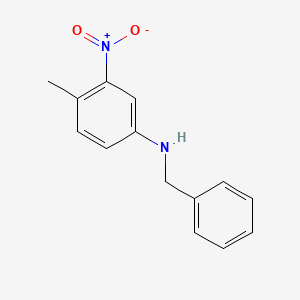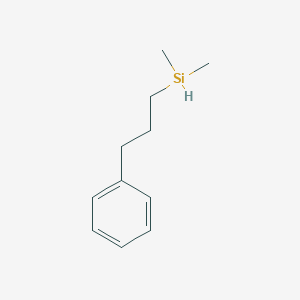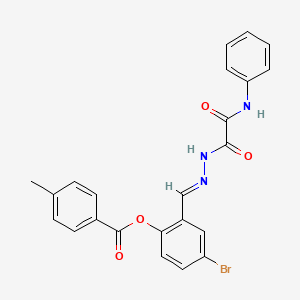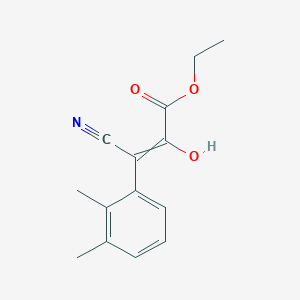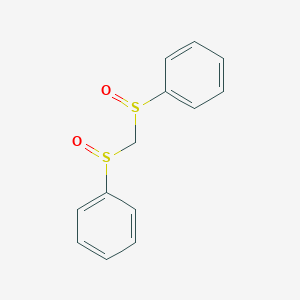
1,1'-(Methanediyldisulfinyl)dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Methanediyldisulfinyl)dibenzene is an organic compound with the molecular formula C13H12O2S2 It is characterized by the presence of two benzene rings connected by a methanediyldisulfinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Methanediyldisulfinyl)dibenzene typically involves the reaction of benzyl alcohol with sulfur-containing reagents. One common method is the reaction of benzyl alcohol with sodium selenate, which produces dibenzyl selenide as an intermediate. This intermediate is then further reacted to form the desired compound .
Industrial Production Methods
Industrial production methods for 1,1’-(Methanediyldisulfinyl)dibenzene are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(Methanediyldisulfinyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to sulfides.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
1,1’-(Methanediyldisulfinyl)dibenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1,1’-(Methanediyldisulfinyl)dibenzene involves its interaction with various molecular targets. The compound can act as an electrophile, participating in reactions with nucleophiles. Its sulfinyl group can undergo redox reactions, influencing cellular redox states and potentially affecting biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,1’-(Methanediyldisulfanediyl)dibenzene: Similar structure but with a disulfide linkage instead of a sulfinyl group.
1,1’-(Selanyldimethanediyl)dibenzene: Contains a selenium atom instead of sulfur.
Uniqueness
1,1’-(Methanediyldisulfinyl)dibenzene is unique due to its sulfinyl group, which imparts distinct chemical reactivity and potential biological activities compared to its sulfur and selenium analogs.
Propiedades
Número CAS |
54888-34-5 |
|---|---|
Fórmula molecular |
C13H12O2S2 |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
benzenesulfinylmethylsulfinylbenzene |
InChI |
InChI=1S/C13H12O2S2/c14-16(12-7-3-1-4-8-12)11-17(15)13-9-5-2-6-10-13/h1-10H,11H2 |
Clave InChI |
UDEYZSWVAXQISG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)CS(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


